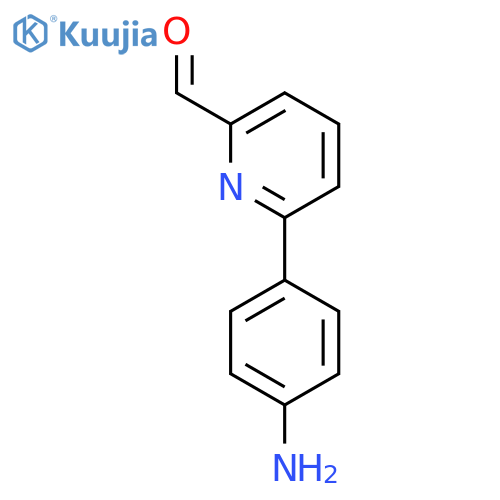Cas no 2680838-40-6 (6-(4-Aminophenyl)pyridine-2-carbaldehyde)

2680838-40-6 structure
商品名:6-(4-Aminophenyl)pyridine-2-carbaldehyde
6-(4-Aminophenyl)pyridine-2-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- EN300-28272178
- 6-(4-aminophenyl)pyridine-2-carbaldehyde
- 2680838-40-6
- 6-(4-Aminophenyl)pyridine-2-carbaldehyde
-
- インチ: 1S/C12H10N2O/c13-10-6-4-9(5-7-10)12-3-1-2-11(8-15)14-12/h1-8H,13H2
- InChIKey: CDKYUIXGVJLNDJ-UHFFFAOYSA-N
- ほほえんだ: O=CC1=CC=CC(C2C=CC(=CC=2)N)=N1
計算された属性
- せいみつぶんしりょう: 198.079312947g/mol
- どういたいしつりょう: 198.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
6-(4-Aminophenyl)pyridine-2-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28272178-1.0g |
6-(4-aminophenyl)pyridine-2-carbaldehyde |
2680838-40-6 | 95.0% | 1.0g |
$541.0 | 2025-03-19 | |
| Enamine | EN300-28272178-0.05g |
6-(4-aminophenyl)pyridine-2-carbaldehyde |
2680838-40-6 | 95.0% | 0.05g |
$455.0 | 2025-03-19 | |
| Enamine | EN300-28272178-0.1g |
6-(4-aminophenyl)pyridine-2-carbaldehyde |
2680838-40-6 | 95.0% | 0.1g |
$476.0 | 2025-03-19 | |
| Enamine | EN300-28272178-5.0g |
6-(4-aminophenyl)pyridine-2-carbaldehyde |
2680838-40-6 | 95.0% | 5.0g |
$1572.0 | 2025-03-19 | |
| Enamine | EN300-28272178-0.5g |
6-(4-aminophenyl)pyridine-2-carbaldehyde |
2680838-40-6 | 95.0% | 0.5g |
$520.0 | 2025-03-19 | |
| Enamine | EN300-28272178-0.25g |
6-(4-aminophenyl)pyridine-2-carbaldehyde |
2680838-40-6 | 95.0% | 0.25g |
$498.0 | 2025-03-19 | |
| Enamine | EN300-28272178-10g |
6-(4-aminophenyl)pyridine-2-carbaldehyde |
2680838-40-6 | 10g |
$2331.0 | 2023-09-09 | ||
| Enamine | EN300-28272178-10.0g |
6-(4-aminophenyl)pyridine-2-carbaldehyde |
2680838-40-6 | 95.0% | 10.0g |
$2331.0 | 2025-03-19 | |
| Enamine | EN300-28272178-2.5g |
6-(4-aminophenyl)pyridine-2-carbaldehyde |
2680838-40-6 | 95.0% | 2.5g |
$1063.0 | 2025-03-19 | |
| Enamine | EN300-28272178-5g |
6-(4-aminophenyl)pyridine-2-carbaldehyde |
2680838-40-6 | 5g |
$1572.0 | 2023-09-09 |
6-(4-Aminophenyl)pyridine-2-carbaldehyde 関連文献
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
2680838-40-6 (6-(4-Aminophenyl)pyridine-2-carbaldehyde) 関連製品
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
